molecular formula C8H8BrN5 B11781946 2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine

Cat. No.: B11781946
M. Wt: 254.09 g/mol
InChI Key: TVIPSINUQFMQKI-UHFFFAOYSA-N
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Description

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a triazole ring attached at the 2nd position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce novel pyridine derivatives . The reaction conditions usually include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine is unique due to the presence of both the triazole and pyridine rings, along with the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H8BrN5

Molecular Weight

254.09 g/mol

IUPAC Name

2-(5-bromo-6-methylpyridin-2-yl)triazol-4-amine

InChI

InChI=1S/C8H8BrN5/c1-5-6(9)2-3-8(12-5)14-11-4-7(10)13-14/h2-4H,1H3,(H2,10,13)

InChI Key

TVIPSINUQFMQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2N=CC(=N2)N)Br

Origin of Product

United States

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